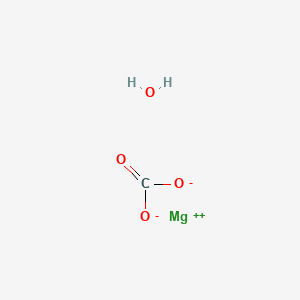

Magnesium carbonate hydrate

Description

Magnesium carbonate hydrate encompasses a family of compounds with the general formula xMgCO₃·yMg(OH)₂·zH₂O, where hydration and hydroxylation degrees vary based on synthesis conditions. These compounds are critical in industrial applications, including CO₂ sequestration, flame retardants, and pharmaceuticals .

Properties

IUPAC Name |

magnesium;carbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCLAKJJGMPSW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937037 | |

| Record name | Magnesium carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17968-26-2, 23389-33-5, 16509-24-3, 97660-38-3 | |

| Record name | Magnesium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium Carbonate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, magnesium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E53J927NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Food Industry

Magnesium carbonate hydrate is widely used in the food industry due to its functionality as a food additive. It is classified under E504 and serves multiple roles:

- Acidity Regulator : It helps maintain the desired pH levels in beverages and food products, enhancing flavor profiles without adding sodium .

- Nutritional Fortification : It is used to fortify infant formulas and dietary supplements with magnesium, essential for various bodily functions .

- Anti-caking Agent : Its anti-caking properties improve the flowability of powdered products like table salt and spices .

Table 1: Applications in Food Products

| Application | Product Type | Functionality |

|---|---|---|

| Acidity Regulator | Beverages | Enhances flavor |

| Nutritional Fortification | Infant formula | Provides essential magnesium |

| Anti-caking Agent | Table salt | Prevents clumping |

Pharmaceutical Applications

This compound has significant applications in the pharmaceutical sector:

- Antacid : It is commonly used as an active ingredient to relieve heartburn and indigestion due to its ability to neutralize stomach acid .

- Tablet Formulation : Due to its binding properties, it is utilized in the formulation of tablets and capsules, improving the stability and efficacy of active ingredients .

Case Study: Use in Antacids

A study demonstrated that formulations containing this compound effectively reduced gastric acidity when compared to traditional antacids like aluminum hydroxide. This showcases its potential as a safer alternative with fewer side effects .

Construction Industry

In construction, this compound serves as a key ingredient in:

- Refractory Materials : It is used to produce refractory bricks that withstand high temperatures .

- Fireproofing Agents : Its insulating properties make it suitable for fireproof coatings and materials .

Table 2: Applications in Construction

| Application | Material Type | Functionality |

|---|---|---|

| Refractory Materials | Bricks | High-temperature resistance |

| Fireproofing Agents | Coatings | Insulation against fire |

Environmental Applications

This compound also plays a role in environmental sustainability:

- Carbon Sequestration : Recent studies have explored its use in carbon capture technologies, where it reacts with carbon dioxide to form stable carbonates, thus reducing greenhouse gases .

- Soil Amendment : It can improve soil quality by providing essential nutrients while enhancing moisture retention .

Case Study: Carbon Sequestration

Research indicates that using this compound in carbon capture systems significantly enhances the efficiency of CO₂ absorption compared to traditional methods. This application presents a promising avenue for mitigating climate change impacts .

Comparison with Similar Compounds

Tables

Table 1. Crystallographic Data for Neutral Hydrates

| Compound | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Reference |

|---|---|---|---|---|

| MgCO₃·3H₂O | P2₁/c | a=7.71, b=5.36, c=6.87 | 1.73 | |

| MgCO₃·6H₂O | Pbam | a=12.36, b=6.52, c=9.93 | 2.16 |

Table 2. Thermal Decomposition Temperatures

| Compound | Dehydration Range (K) | CO₂ Release (K) |

|---|---|---|

| MgCO₃·3H₂O | 373–423 | 523–573 |

| 4MgCO₃·Mg(OH)₂·4H₂O | 473–623 | 623–773 |

Preparation Methods

Brine-Soda Ash Process

The brine-soda ash method involves reacting magnesium-rich brine solutions with sodium carbonate (Na₂CO₃). Magnesium chloride (MgCl₂) in brine reacts with sodium carbonate to form magnesium carbonate hydrate and sodium chloride:

Key parameters include pH (8.6–8.8), temperature (25–80°C), and stirring rate, which influence particle size and hydration state. For industrial-scale production, this method achieves yields exceeding 90% but requires careful control of impurities such as calcium.

Magnesium-Ammonium Sulfate Method

This approach uses ammonium sulfate ((NH₄)₂SO₄) to precipitate magnesium carbonate from magnesium sulfate (MgSO₄) solutions:

The method is favored for producing high-purity hydrates (99.5% Mg) but generates ammonium sulfate byproducts, necessitating recycling systems.

Low-Temperature Synthesis

CO₂ Bubbling Through MgO Suspensions

At 273.15 K, bubbling carbon dioxide through magnesium oxide (MgO) suspensions yields magnesium carbonate hexahydrate (MgCO₃·6H₂O), a previously unknown phase. Critical steps include:

Cryogenic Stirring

Stirring MgO-CO₂ slurries at 278.15–283.15 K produces lansfordite (MgCO₃·5H₂O). Low temperatures favor higher hydration states, with kinetic studies showing a 40% increase in yield compared to ambient conditions.

High-Pressure Phase Transitions

Recent studies using diamond-anvil cell compression revealed two novel dense phases of MgCO₃·3H₂O:

-

HP1 Phase (3.1 GPa) : Distorted nesquehonite structure with non-coplanar carbonate groups.

-

HP2 Phase (11.6 GPa) : Mg coordination increases from 6 to 7 oxygen atoms, forming edge-sharing polyhedra.

Table 1: High-Pressure Structural Parameters

| Phase | Pressure (GPa) | Mg Coordination | Density (g/cm³) |

|---|---|---|---|

| Nesquehonite | 0.1 | 6 | 1.85 |

| HP1 | 3.1 | 6 | 2.12 |

| HP2 | 11.6 | 7 | 2.45 |

Compression along the a- and b-axes dominates bulk compressibility (βₐ = 8.5×10⁻³ GPa⁻¹, β_b = 5.7×10⁻³ GPa⁻¹), while the c-axis remains rigid (β_c = 5.0×10⁻⁴ GPa⁻¹).

Temperature-Dependent Amorphous Pathways

Amorphous magnesium carbonate (AMC) serves as a precursor to crystalline hydrates. Synchrotron X-ray scattering studies show:

-

20–80°C Synthesis : AMC retains medium-range order similar to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) regardless of temperature.

-

Crystallization Trigger : Stirring AMC in water induces rapid hydration, forming nesquehonite within 2 hours.

Table 2: AMC Structural Features vs. Temperature

| Temperature (°C) | Mg-O Coordination | Nearest Neighbor Distance (Å) |

|---|---|---|

| 20 | 6.2 ± 0.3 | 2.08 ± 0.02 |

| 60 | 6.0 ± 0.2 | 2.06 ± 0.01 |

| 80 | 5.8 ± 0.3 | 2.04 ± 0.02 |

Industrial-Scale Multi-Step Precipitation

A patented method optimizes yield and purity through sequential precipitation:

First Precipitation (MgCO₃)

-

Raw material solution : Mg²⁺ (9.59 g/kg) and Ca²⁺ (0.24 g/kg).

-

Na₂CO₃ addition : Mg:CO₃²⁻ molar ratio = 1:0.6–1.0.

-

Stirring : 30 minutes at 25°C, pH 8.6–8.8.

Second Precipitation (Hydrated MgCO₃)

-

NaOH addition : Mg:OH⁻ molar ratio = 1:0.1–0.3.

-

Aging : 2 hours at 50°C, pH 9.5–10.0.

-

Drying :

-

25°C → 4MgCO₃·Mg(OH)₂·8H₂O (heavy hydrate).

-

65°C → 4MgCO₃·Mg(OH)₂·4H₂O (light hydrate).

-

Table 3: Drying Conditions vs. Hydrate Composition

| Temperature (°C) | Product Formula | Mg Purity (%) |

|---|---|---|

| 25 | 4MgCO₃·Mg(OH)₂·8H₂O | 99.56 |

| 65 | 4MgCO₃·Mg(OH)₂·4H₂O | 99.51 |

| 100 | 4MgCO₃·Mg(OH)₂·4H₂O | 99.56 |

Mechanistic Insights and Kinetic Controls

Nucleation Pathways

Q & A

Q. How can magnesium carbonate hydrate be synthesized in laboratory settings, and what parameters influence its crystallinity?

this compound can be synthesized via precipitation by reacting soluble magnesium salts (e.g., MgCl₂) with sodium bicarbonate under controlled conditions. Key parameters include:

- CO₂ concentration : Higher CO₂ promotes crystalline forms like Mg₅(CO₃)₄(OH)₂·4H₂O .

- Temperature and pH : Amorphous phases dominate at lower temperatures (e.g., 40°C) and neutral pH, while crystalline phases form at elevated temperatures (60–100°C) during aging .

- Aging duration : Extended aging (4–12 hours) enhances crystallinity, as seen in experiments where 4-hour aging at 60°C yielded well-defined products . Methodological Tip: Use synchrotron X-ray scattering to monitor structural evolution during synthesis .

Q. What are the primary structural classifications of magnesium carbonate hydrates, and how do synthesis conditions affect their morphology?

Magnesium carbonate hydrates exist in two forms:

- Crystalline : Includes Mg₅(CO₃)₄(OH)₂·4H₂O (most common), with morphologies ranging from calcified nodules to monoclinic structures. These form under high CO₂, elevated temperatures (60–100°C), and extended aging .

- Amorphous : Characterized by a disordered 3D hydrogen-bonding network, synthesized via rapid mixing of Mg²⁺ and bicarbonate at ambient conditions. Symmetry alterations in the MgO-CO₂-H₂O system are detectable via X-ray scattering . Key Factor: Adjusting carbonation time (30–120 minutes) and aging temperature can shift the product from amorphous to crystalline .

Q. What analytical methods are recommended for determining the purity and composition of this compound?

- Thermogravimetric Analysis (TGA) : Quantifies hydrated water content and decomposes carbonate phases .

- X-ray Diffraction (XRD) : Identifies crystalline phases (e.g., hydromagnesite vs. nesquehonite) .

- Acid Titration : Dissolves samples in HCl to measure MgO content (40.0–43.5% by USP standards) . Protocol: Follow USP guidelines for dissolution in 3N HCl and residue ignition to confirm impurity levels (<0.05%) .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to control the phase formation of magnesium carbonate hydrates during synthesis?

Systematic parameter variation is critical:

- Carbonation Temperature : At 40°C, a 30-minute reaction yields amorphous phases, while 120 minutes initiates crystallization .

- Aging Conditions : Aging at 100°C for 8–12 hours stabilizes high-purity crystalline hydrates (e.g., Mg₅(CO₃)₄(OH)₂·4H₂O) .

- Additives : Sodium carbonate accelerates M-S-H formation in MgO-SiO₂ systems by destabilizing brucite . Data-Driven Approach: Use factorial design experiments (e.g., 16 trials in ) to map temperature/time effects on phase purity .

Q. What challenges arise in co-precipitating magnesium silicate hydrate (M-S-H) and hydrated magnesium carbonates (HMC), and how can they be addressed?

- Phase Competition : M-S-H and HMC formation is thermodynamically competitive. In MgO-SiO₂-Na₂CO₃ systems, carbonates reduce brucite stability, favoring M-S-H .

- Kinetic Barriers : HMC forms faster but may dissolve under CO₂-rich conditions. Forced carbonation of M-S-H at pH 7.3 destabilizes brucite without forming HMC . Resolution: Combine thermodynamic modeling (e.g., PHREEQC) with in situ XRD/TGA to track phase evolution .

Q. How can discrepancies between experimental observations and thermodynamic models regarding phase stability be resolved?

- Case Study : Thermodynamic models predict hydromagnesite stability in MgO-CO₂-H₂O systems, but experiments show no crystalline HMC formation under carbonation. Instead, dissolved CO₂ dominates .

- Methodology : Use ¹³C MAS NMR to detect carbonate speciation in solids/solutions and refine models with activity coefficients for aqueous Mg²⁺-CO₃²⁻ complexes .

Q. What methodological approaches are effective in analyzing the medium-range structural order of amorphous magnesium carbonate hydrates?

- Synchrotron X-ray Scattering : Reveals unchanged medium-range order (2–5 Å) in amorphous phases despite symmetry alterations in the MgO-CO₂-H₂O system .

- DFT Calculations : Model hydrogen-bonding networks to explain O6 atom positioning on mirror planes in amorphous structures .

- Contrast Variation : Pair with PDF (Pair Distribution Function) analysis to resolve local Mg-O coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.